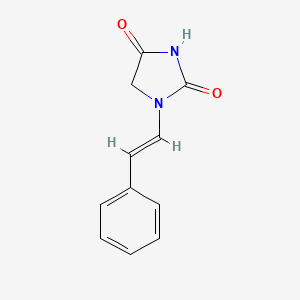

1-(2-Phenylethenyl)imidazolidine-2,4-dione

描述

属性

IUPAC Name |

1-[(E)-2-phenylethenyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-8-13(11(15)12-10)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZLYFZSOOMMJI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knoevenagel Condensation Approach

One of the most established synthetic routes to 1-(2-Phenylethenyl)imidazolidine-2,4-dione involves the Knoevenagel condensation between imidazolidine-2,4-dione (hydantoin) and aromatic aldehydes such as benzaldehyde.

Reaction Scheme:

Hydantoin + Benzaldehyde → this compoundMechanism:

The acidic methylene group at the 5-position of hydantoin undergoes condensation with the aldehyde, forming a C=C double bond conjugated with the phenyl ring, yielding the styryl substituent.Conditions:

Typically conducted under reflux in ethanol or other polar solvents with a base catalyst (e.g., piperidine or ammonium acetate). The reaction proceeds smoothly to afford the styryl hydantoin derivative in moderate to good yields.-

- Simple and direct method

- Mild reaction conditions

- High selectivity for the E-isomer of the styryl derivative

-

- Requires pure aldehydes

- Sometimes moderate yields depending on substituents on the aromatic ring

Organocatalytic Intramolecular Hydroamidation

A more recent and innovative method involves organo-catalyzed intramolecular cyclization of propargylic ureas to form imidazolidin-2-ones, which are structurally related to hydantoins.

-

- Synthesis of propargylic ureas from propargylic amines and phenyl isocyanate

- Catalytic cyclization using strong organic bases such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)

-

- Mild and rapid reaction conditions

- High atom economy and selectivity

- Avoids harsh reagents or conditions

-

- Requires preparation of propargylic ureas, which involves additional synthetic steps (e.g., Sonogashira coupling for propargylic amines)

- Catalyst cost and handling

Amino Acid and Phenyl Isocyanate Route

Another approach involves the reaction of amino acids with phenyl isocyanate to form imidazolidine-2,4-dione derivatives. Although this method is more general and often used for substituted hydantoins, it can be adapted for styryl derivatives via appropriate amino acid or aldehyde precursors.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Knoevenagel Condensation | Hydantoin + Benzaldehyde | Base catalyst, reflux EtOH | ~70-75% | Simple, classical method; forms styryl hydantoin |

| Organocatalytic Hydroamidation | Propargylic urea (from amine + isocyanate) | BEMP (5-10 mol%), RT, MeCN | Quantitative to 62% | Mild, rapid; requires propargylic urea synthesis |

| Diazomethane Reaction (Spiro) | 5-Arylideneimidazolidine-2,4-dione + Diazomethane | Ether, cooling | Not specified | For spiro derivative formation; derivatization step |

| Amino Acid + Phenyl Isocyanate | Amino acids + Phenyl isocyanate | Various | Variable | General hydantoin synthesis; adaptable |

Detailed Research Findings and Notes

Mechanistic Insights: Computational studies on organocatalytic hydroamidation reveal that the base abstracts the most acidic proton on the urea, facilitating cyclization to the imidazolidin-2-one ring. This step is slightly endergonic but driven by subsequent ring closure.

Purification: Flash column chromatography using hexane/ethyl acetate mixtures is commonly employed to isolate pure products.

Yields and Scalability: Knoevenagel condensation provides good yields and is scalable, while organocatalytic methods offer rapid and mild synthesis but may require more specialized reagents.

化学反应分析

Types of Reactions

1-(2-Phenylethenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazolidine derivatives.

科学研究应用

1-(2-Phenylethenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and anticonvulsant activities.

Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-Phenylethenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to bind to the voltage-gated sodium channel inner pore, leading to anticonvulsant effects . Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial protein synthesis by binding to active sites on bacterial proteins .

相似化合物的比较

Substituent Electronic Effects

- Styryl vs. Nitrofuran Groups: The styryl group in this compound provides π-conjugation without strong electron-withdrawing/donating effects, whereas Nitrofurantoin’s nitrofuran group (–NO₂) enhances electrophilicity, critical for its antibacterial activity via redox cycling .

- Dimethylamino vs.

Core Modifications

Pharmacological Potential

- Nitrofurantoin ’s clinical success underscores the importance of electron-withdrawing groups in antimicrobial design, a contrast to the styryl derivative’s unexplored bioactivity .

生物活性

1-(2-Phenylethenyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the imidazolidine ring and a phenylethenyl side chain, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on the cardiovascular system, and its role as an inhibitor of specific enzymes.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl isocyanate with amino acids or their derivatives. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Antimicrobial Properties

Research has demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial activity. A study evaluated various synthesized derivatives against Pseudomonas aeruginosa , a common pathogen. Notably, certain compounds showed complete inhibition of virulence factors such as protease and hemolysin at minimal inhibitory concentrations (MICs) . The docking studies indicated potential binding interactions with quorum-sensing receptors (LasR and RhlR), which are crucial for bacterial virulence expression.

| Compound | Protease Inhibition (mg/ml) | Hemolysin Inhibition (mg/ml) | Pyocyanin Inhibition (%) |

|---|---|---|---|

| 4c | 1 | 0.5 | N/A |

| 4j | 0.5 | 0.5 | N/A |

| 12a | 0.5 | N/A | N/A |

| 7a | N/A | N/A | 96.4 |

Cardiovascular Effects

The cardiovascular effects of imidazolidine derivatives have been explored in animal models. One study focused on IM-7 , a close derivative of this compound, which induced hypotension and bradycardia in rats. These effects were attributed to decreased peripheral resistance and were completely abolished by atropine treatment, indicating involvement of muscarinic receptors .

| Dose (mg/kg) | Hypotension (%) | Bradycardia (%) |

|---|---|---|

| 10 | -3.6 | -28 |

| 20 | -24.6 | -50 |

| 30 | -32 | N/A |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which is implicated in autoimmune diseases. Compounds derived from imidazolidine-2,4-dione have been shown to inhibit LYP with IC50 values ranging from 2.85 to 6.95 μM . The most potent inhibitor identified exhibited competitive inhibition characteristics, suggesting a promising avenue for therapeutic development in treating autoimmune disorders.

Case Studies

Several case studies have highlighted the potential therapeutic applications of imidazolidine derivatives:

- Antimicrobial Application : A study reported that certain derivatives effectively inhibited bacterial growth and virulence factor production in clinical isolates of Pseudomonas aeruginosa , showcasing their potential as new antibacterial agents.

- Cardiovascular Research : Investigations into the cardiovascular effects revealed that these compounds could be developed into treatments for conditions characterized by high blood pressure or arrhythmias.

- Autoimmune Disease Treatment : The ability of these compounds to inhibit LYP suggests they may serve as leads for developing new treatments for autoimmune diseases like rheumatoid arthritis.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Phenylethenyl)imidazolidine-2,4-dione and its derivatives?

- Methodological Answer : The core imidazolidine-2,4-dione scaffold can be synthesized via cyclization reactions between urea derivatives and α-keto acids or via condensation of hydantoin precursors with aromatic aldehydes. For example, derivatives have been synthesized by reacting imidazolidine-2,4-dione with halogenated benzyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents at the N3 position . Lawesson’s reagent has been used to convert carbonyl groups to thioxo analogues, enhancing electrophilic reactivity for further functionalization .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct signals for the imidazolidine-dione ring protons (δ 4.0–5.5 ppm for CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm for the phenylethenyl group) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 243.035 for intermediates) and fragmentation patterns confirm molecular weight and substituent stability .

- X-ray Crystallography : Used to resolve bond angles and confirm stereochemistry in hydantoin derivatives .

Q. What pharmacological activities have been reported for imidazolidine-2,4-dione derivatives?

- Methodological Answer :

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit broad-spectrum activity against Gram-positive bacteria (B. subtilis, S. aureus) and fungi (C. albicans) via membrane disruption, validated by MIC assays .

- Receptor Antagonism : Substituted derivatives act as bradykinin B2 receptor antagonists (IC₅₀ ~54 nM) for inflammatory skin diseases, confirmed by competitive binding assays .

- Anticancer Potential : 2-Chloro-3-(1-benzyl)quinoxaline derivatives inhibit tumor cell lines (e.g., HepG2) through topoisomerase II inhibition, assessed via MTT assays .

Advanced Research Questions

Q. How do structural modifications at the N1 and N3 positions influence biological activity and selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- N1 Substitution : Bulky aromatic groups (e.g., biphenylmethyl) enhance receptor binding affinity by occupying hydrophobic pockets in target proteins (e.g., CB2 agonists, IC₅₀ = 54 nM) .

- N3 Substitution : Electron-deficient groups (e.g., 2-chloro-6-fluorobenzyl) improve metabolic stability by reducing cytochrome P450-mediated oxidation, validated by hepatic microsome assays .

- Thioxo Modification : Replacing C5 carbonyl with thioxo (using Lawesson’s reagent) increases electrophilicity, enhancing reactivity in Michael addition reactions for hybrid molecule synthesis .

Q. What are the key challenges in optimizing the stability and bioavailability of imidazolidine-2,4-dione derivatives?

- Methodological Answer :

- Chemical Stability : The dione ring is prone to hydrolysis under acidic or alkaline conditions. Strategies include introducing steric hindrance (e.g., methyl groups) or using prodrug formulations (e.g., sodium salts for improved solubility) .

- Bioavailability : Low logP values (<2.0) limit membrane permeability. Structural optimization via logP calculations (e.g., ClogP) and in vitro Caco-2 permeability assays guide the addition of lipophilic substituents (e.g., benzyl or thiophene groups) .

Q. What advanced analytical methods are used to resolve contradictions in reported biological data?

- Methodological Answer :

- HPLC-PDA-MS : Detects impurities or degradation products that may skew bioactivity results (e.g., oxidation byproducts in antimicrobial assays) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics for receptor antagonists, distinguishing true affinity from non-specific interactions .

- Molecular Dynamics Simulations : Predicts binding modes of derivatives with target receptors (e.g., bradykinin B2), reconciling discrepancies between in vitro and in vivo efficacy .

Data Contradictions and Validation

- Antimicrobial Activity Variability : Discrepancies in MIC values across studies may arise from differences in bacterial strains or assay conditions. Standardization using CLSI guidelines is critical .

- Receptor Selectivity : Some derivatives show off-target effects (e.g., cannabinoid receptor cross-reactivity), necessitating radioligand displacement assays for specificity validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。